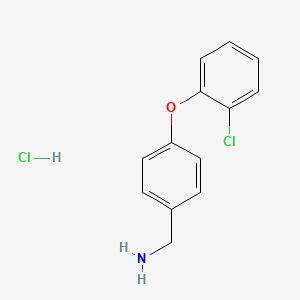
4-(2-Chlorophenoxy)benzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenoxy)benzylamine hydrochloride is an organic compound with the molecular formula C13H13Cl2NO. It is a white crystalline powder that is soluble in water and other solvents. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-(2-Chlorophenoxy)benzylamine hydrochloride typically involves the reaction of 2-chlorophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
化学反応の分析
4-(2-Chlorophenoxy)benzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Chlorophenoxy)benzylamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 4-(2-Chlorophenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
4-(2-Chlorophenoxy)benzylamine hydrochloride can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenoxy)benzylamine hydrochloride: This compound has two chlorine atoms on the phenoxy ring, which may result in different chemical and biological properties.
4-(2-Bromophenoxy)benzylamine hydrochloride: The presence of a bromine atom instead of chlorine can lead to variations in reactivity and applications.
4-(2-Methylphenoxy)benzylamine hydrochloride: The methyl group can influence the compound’s solubility and interaction with molecular targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound in scientific research.
生物活性
4-(2-Chlorophenoxy)benzylamine hydrochloride is an organic compound characterized by its unique molecular structure, which includes a chlorophenoxy group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections delve into its biological activity, mechanisms of action, and relevant studies.
- Molecular Formula: C13H13Cl2NO
- Molecular Weight: 270.15 g/mol
- Appearance: White crystalline powder
- Solubility: Soluble in water and various organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to influence various biochemical pathways by binding to these targets, thereby modulating their activity. The exact mechanisms remain under investigation, but it is hypothesized that the chlorophenoxy group enhances its binding affinity and selectivity for certain biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the introduction of halogen atoms, such as chlorine, has been shown to increase antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Pathogen |
|---|---|---|
| This compound | Moderate | S. aureus, E. coli |
| 4-(2,4-Dichlorophenoxy)benzylamine hydrochloride | Higher | MRSA, E. faecalis |
Anticancer Potential
The cytotoxic effects of this compound have been explored in various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. For example, derivatives of chlorinated anilides have shown promising results against breast cancer and leukemia cell lines .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of several chlorinated anilides, including derivatives similar to this compound. The results indicated that compounds with chlorinated phenoxy groups exhibited enhanced activity against gram-positive bacteria compared to their non-chlorinated counterparts . -
Cytotoxicity Assessment
In a cytotoxicity assessment involving primary mammalian cell lines, this compound demonstrated low toxicity levels while maintaining effective inhibitory action against cancer cell lines . This suggests a favorable therapeutic index for potential drug development.
特性
IUPAC Name |
[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEYZRJAHCXATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590037 |
Source


|
| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170147-57-5 |
Source


|
| Record name | 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













